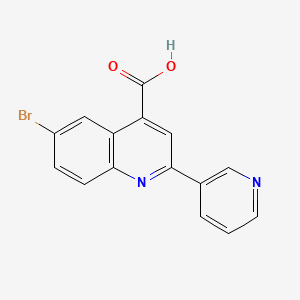

6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid

Description

Historical Development of Quinoline-4-carboxylic Acids in Chemical Research

Quinoline-4-carboxylic acids have been a cornerstone of heterocyclic chemistry since the late 19th century. The Doebner reaction , first reported in 1887, enabled the synthesis of these compounds via a three-component condensation of anilines, aldehydes, and pyruvic acid. This method provided a robust pathway to access 2-substituted quinoline-4-carboxylic acids, though early limitations included harsh reaction conditions and limited substrate scope.

In parallel, the Pfitzinger reaction , involving the condensation of isatin derivatives with enaminones or ketones, emerged as an alternative route. A 2016 study by Elghamry and Al-Faiyz demonstrated the utility of aqueous conditions for this reaction, yielding quinoline-4-carboxylic acids with improved sustainability. Subsequent advancements, such as the use of trimethylsilyl chloride (TMSCl) by Zhou et al. in 2018, streamlined the synthesis of ester and acid derivatives under mild conditions.

Modern innovations have focused on green chemistry principles. For example, ytterbium perfluorooctanoate-catalyzed Doebner reactions in water (Wang et al., 2009) and microwave-assisted organocatalytic methods (Patel et al., 2020) highlight the field’s evolution toward efficiency and environmental compatibility[4d].

Table 1: Key Synthetic Methods for Quinoline-4-carboxylic Acids

Properties

IUPAC Name |

6-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O2/c16-10-3-4-13-11(6-10)12(15(19)20)7-14(18-13)9-2-1-5-17-8-9/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLAIBAXSCQGEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-pyridin-3-ylquinoline-4-carboxylic acid. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the bromine atom to a different functional group.

Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in studies involving protein interactions and functions.

Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the quinoline ring structure play crucial roles in its binding affinity and activity. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of 6-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid with its analogs:

*Calculated based on structural analogs.

Substituent Effects on Properties

- Electronic Effects: The pyridin-3-yl group in the target compound introduces aromaticity and electron-withdrawing effects, which may enhance stability in catalytic applications compared to the electron-donating cyclopropyl group . The hydroxyl group in 6-bromo-2-hydroxyquinoline-4-carboxylic acid increases acidity (pKa ~3–4), making it more reactive in salt formation or metal coordination .

- The cyclopropyl group () minimizes steric hindrance, favoring reactions requiring spatial accessibility, such as enzyme binding or small-molecule catalysis .

- Reactivity in Cross-Coupling Reactions: All brominated analogs are amenable to cross-coupling. However, the para-position of bromine on the quinoline core (common in these compounds) may offer higher reactivity compared to ortho-substituted bromine due to reduced steric constraints .

Biological Activity

6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid (6-Br-PYQ-COOH) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 6-Br-PYQ-COOH is C15H9BrN2O2. The compound features a bromine atom at the 6th position of the quinoline ring and a carboxylic acid group at the 4th position, which contributes to its unique reactivity and biological properties. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Synthesis

The synthesis of 6-Br-PYQ-COOH typically involves multi-step organic reactions. Common synthetic routes include:

- Suzuki-Miyaura Coupling : Utilizes boronic acids to form carbon-carbon bonds.

- Friedländer Reaction : Involves the condensation of an aniline with a carbonyl compound.

- Characterization Techniques : The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry .

Biological Activity

Research indicates that 6-Br-PYQ-COOH exhibits several significant biological activities:

Antibacterial Properties

In vitro studies have shown that 6-Br-PYQ-COOH possesses moderate antibacterial activity against various strains, including Staphylococcus aureus . This suggests potential applications in developing new antibacterial agents .

Antitumor Activity

Preliminary investigations reveal that this compound may act as an antitumor agent by influencing cell proliferation and apoptosis in specific cancer cell lines. Its mechanism may involve interactions with cellular pathways similar to those affected by known anticancer drugs .

The exact mechanisms through which 6-Br-PYQ-COOH exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes and receptors, modulating their activity and influencing biochemical pathways related to cell growth and survival .

Key Mechanisms Identified:

- Enzyme Interaction : Potential binding to enzymes involved in metabolic pathways.

- Receptor Modulation : Influence on receptor activity affecting signaling pathways related to proliferation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or derived from 6-Br-PYQ-COOH:

- Anticancer Screening :

- BCL6 Inhibition :

- Structure-Activity Relationship (SAR) :

Q & A

Q. What are the standard synthetic routes for 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid?

The compound is typically synthesized via condensation and cyclization reactions. A common approach involves reacting pyridine derivatives with halogenated quinoline precursors. For example, analogous methods for quinoline-4-carboxylic acid derivatives start with brominated pyridines and quinoline intermediates under palladium or copper catalysis in solvents like DMF or toluene . Key steps include acid chloride formation (using thionyl chloride) and subsequent coupling reactions .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Characterization relies on:

- Mass spectrometry (MS) for molecular weight confirmation (e.g., C₁₃H₁₀BrNO₂, MW 292.13 ).

- ¹H/¹³C NMR to verify substituent positions on the quinoline and pyridine rings.

- HPLC for purity assessment (>95% purity thresholds are standard ).

- Melting point analysis (e.g., derivatives like 4-chloro-2-methylquinoline-6-carboxylic acid have documented dec. points ~270°C ).

Q. How should this compound be stored to ensure stability?

Store at 0–6°C under inert conditions to prevent degradation, as recommended for structurally similar brominated pyridines and quinolines . Use desiccants to avoid moisture-induced hydrolysis of the carboxylic acid group.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst screening : Compare palladium (higher selectivity) vs. copper (cost-effective) catalysts for coupling reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions .

- Temperature control : Reflux conditions (~110°C) for cyclization vs. low temperatures (-78°C) for acid chloride formation .

- Reagent stoichiometry : Excess brominating agents (e.g., 1.2 eq. Br₂) improve halogenation efficiency .

Q. What strategies resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?

- Comparative assays : Replicate studies using standardized cell lines (e.g., HEK293 for receptor binding) and purity-verified compounds (>97% by HPLC ).

- Structural analogs : Test substituted derivatives (e.g., 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid ) to isolate the impact of bromine and pyridine groups.

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways and identify off-target effects .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Core modifications : Introduce halogens (e.g., Cl at the 4-position ) or alkyl groups (e.g., cyclopropyl ) to alter lipophilicity.

- Esterification : Replace the carboxylic acid with ethyl esters to probe bioavailability differences .

- Heterocyclic fusion : Incorporate oxazole or oxadiazole rings to enhance binding affinity .

Methodological Considerations

Q. What intermediates are critical in synthesizing this compound?

Key intermediates include:

- Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate : Used to protect the carboxylic acid group during bromination .

- 6-Bromo-3-hydroxypyridine-2-carboxamide : A precursor for functional group transformations .

Q. How to address low yields in cross-coupling reactions involving brominated quinolines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.